molecular formula C10H10F3NO4S B3019173 2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid CAS No. 1097822-39-3

2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid

Cat. No. B3019173
M. Wt: 297.25
InChI Key: LPSXQVZHPNOKKE-UHFFFAOYSA-N
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Description

2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with sulfonylamino groups and their reactivity, stability, and structural characteristics are discussed, which can provide insights into the behavior of the compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of trifluoromethanesulfonic acid as a catalyst in Friedel-Crafts alkylations, which could potentially be applied to the synthesis of 2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid . Additionally, hydrolytic transformations under microwave irradiation in alkaline medium have been used to synthesize N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, which may offer a pathway to synthesize the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as XRD, FT-IR, UV-VIS, and NMR . These methods provide detailed information about the molecular and chemical properties, including the electrophilic and nucleophilic nature of the compounds. Theoretical calculations using density functional theory (DFT) can also be employed to understand the molecular structure of 2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid.

Chemical Reactions Analysis

The chemical reactivity of sulfonylamino compounds can be influenced by the presence of different substituents on the aromatic ring. For instance, the stability and mechanism of degradation of derivatives of sulfonylhydrazono acetic acid have been studied, indicating that certain structural modifications can affect their stability . Silver acetate catalyzed hydroamination is another reaction that demonstrates the reactivity of sulfonylamino compounds, which could be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as acidity and the formation of coordination polymers with alkali carboxylates, have been reported . These studies provide insights into the behavior of the sulfonylamino group in different chemical environments, which can be extrapolated to understand the properties of 2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid. Additionally, the separation of stereoisomers by reverse phase high-performance liquid chromatography (HPLC) indicates the importance of stereochemistry in the physical properties of these compounds .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, synthesizing it in the lab, and testing its reactivity. If it’s intended to be used as a pharmaceutical, future research might focus on testing its biological activity, determining its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

2-[methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4S/c1-14(6-9(15)16)19(17,18)8-4-2-7(3-5-8)10(11,12)13/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSXQVZHPNOKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid

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